molecular formula C9H13NO B3158530 [(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine CAS No. 858796-47-1

[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine

Cat. No.: B3158530
CAS No.: 858796-47-1
M. Wt: 151.21 g/mol
InChI Key: CBBZLJCSJYBGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Furan (B31954) and Allylamine (B125299) Moieties in Contemporary Organic Synthesis and Heterocyclic Chemistry

The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. acs.org Its modest aromaticity compared to benzene (B151609) makes it amenable to a range of dearomatization reactions, expanding its synthetic utility. acs.orgwikipedia.org Furan and its derivatives are key precursors to a wide array of other molecules, including pharmaceuticals, agrochemicals, and polymers. ijsrst.com The furan ring can undergo various transformations such as electrophilic substitution, Diels-Alder reactions, and ring-opening reactions, making it a valuable synthon for creating complex molecular architectures. acs.orgwikipedia.org In medicinal chemistry, the furan nucleus is present in numerous biologically active compounds with antibacterial, anti-inflammatory, and anticancer properties. ijabbr.comnih.govmdpi.com

The allylamine moiety is another crucial functional group in organic synthesis, characterized by an amine attached to an allyl group. Allylamines are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. nbinno.com Their unique structure allows for a variety of chemical transformations at the amine, the double bond, or the allylic position. nih.gov This versatility makes them valuable in the construction of complex nitrogen-containing molecules. nbinno.com For instance, allylamines are found in several pharmaceutical agents, including antifungals like naftifine. wikipedia.org

The combination of these two moieties in a single molecule, as in (5-Methylfuran-2-yl)methylamine, creates a compound with multiple reactive sites, offering significant potential for the synthesis of novel and complex chemical entities.

Architectural Context of (5-Methylfuran-2-yl)methylamine within Furan-Derived Building Blocks

(5-Methylfuran-2-yl)methylamine, also known as 5-methylfurfurylamine, is a key furan-derived building block. It can be synthesized from biomass-derived platform chemicals like 5-methylfurfural (B50972). mdpi.com This compound serves as an important intermediate in organic synthesis for the preparation of more complex molecules and has applications in the flavor and fragrance industry due to its grape-like aroma.

The structure of (5-methylfuran-2-yl)methylamine provides a scaffold that can be readily modified. The amine group can undergo typical reactions of primary amines, while the furan ring can participate in various cycloaddition and substitution reactions. This dual reactivity makes it a valuable precursor for creating a diverse range of chemical structures.

Below is a data table of physicochemical properties for the related compound C-(5-Methylfuran-2-yl)-methylamine.

PropertyValue
Molecular FormulaC6H9NO
Density0.997 g/mL at 25°C
Boiling Point71-73°C at 10 mmHg
Refractive Indexn20/D 1.488
Data sourced from ChemBK.

Overview of Current Academic Research Trajectories on Furan-Containing Allylamines and Related Structures

Current research on furan-containing amines is focused on several key areas. A significant trajectory involves the development of efficient and sustainable methods for their synthesis from biomass-derived furan compounds. mdpi.com The reductive amination of furanic aldehydes and ketones is a widely studied approach to produce these amines. mdpi.com

Another major research focus is the exploration of the biological activities of novel furan derivatives. Scientists are actively synthesizing and screening furan-containing compounds for potential applications as antibacterial, antifungal, and anticancer agents. researchgate.netmdpi.comresearchgate.net The inclusion of the furan nucleus is often a key strategy in the design of new drug candidates. researchgate.net

Furthermore, the use of furan-based monomers, including diamines, for the synthesis of bio-based polymers is a growing field of research. nih.gov These efforts aim to replace petroleum-based monomers with sustainable alternatives derived from renewable resources. nih.gov The unique properties of the furan ring can impart desirable characteristics to the resulting polymers.

The synthetic utility of furan derivatives as versatile building blocks continues to be a central theme in organic chemistry research. acs.org The development of novel reactions and synthetic strategies that leverage the unique reactivity of the furan ring is an ongoing pursuit. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-6-10-7-9-5-4-8(2)11-9/h3-5,10H,1,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBZLJCSJYBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methylfuran 2 Yl Methylamine and Analogues

Direct Synthetic Routes to N-Furan-Substituted Allylamines

Direct synthetic routes aim to construct the target molecule in a single or a few sequential steps in one pot, offering high atom economy and operational simplicity. These methods typically involve the formation of the crucial carbon-nitrogen bond from readily available furan (B31954) and amine precursors.

The most direct and widely employed method for the synthesis of (5-Methylfuran-2-yl)methylamine is the reductive amination of 5-methylfurfural (B50972) with allylamine (B125299). researchgate.net This process is a cornerstone of amine synthesis and proceeds in two main stages:

Imine Formation: 5-Methylfurfural, an aldehyde derived from cellulose (B213188) products, reacts with allylamine in a condensation reaction to form the corresponding N-((5-methylfuran-2-yl)methylene)prop-2-en-1-amine (an imine or Schiff base) intermediate. wikipedia.org This step is typically reversible and may be promoted by the removal of water.

Reduction: The intermediate imine is then reduced to the final secondary amine. This reduction can be achieved using a variety of reducing agents and catalytic systems, which is often the focus of methodological development to improve yield, selectivity, and sustainability.

Catalytic transfer hydrogenation and catalytic hydrogenation with H₂ gas are common strategies. For instance, studies on the reductive amination of analogous furan aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) highlight the efficacy of various catalytic systems that are directly applicable to 5-methylfurfural.

Catalyst SystemHydrogen SourceTypical ConditionsKey Features
Nickel-based (e.g., Raney Ni)H₂ GasModerate temperature and pressureCost-effective, high activity
Noble Metals (e.g., Pd/C, Pt/C)H₂ GasMild conditionsHigh efficiency, but higher cost
Iridium ComplexesFormic AcidHomogeneous catalysisHigh turnover numbers (TON) and turnover frequencies (TOF)
Copper-based (e.g., CuAlOx)H₂ GasFlow reactor systemsGood yields, suitable for continuous processing

This table is generated based on data from analogous reductive amination reactions of furan aldehydes.

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity, minimizing side reactions such as the hydrogenation of the furan ring or the allyl double bond.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful strategy for rapidly building molecular complexity. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example that can be adapted for the synthesis of furan-amine scaffolds. nih.govresearchgate.net

A hypothetical Ugi-4CR to generate a precursor to the target structure would involve:

Aldehyde: 5-Methylfurfural

Amine: Allylamine

Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)

Carboxylic Acid: An appropriate carboxylic acid (e.g., acetic acid)

This reaction would produce an α-acetamido carboxamide derivative, a complex scaffold that incorporates the (5-methylfuran-2-yl)methyl and allyl moieties on the same nitrogen atom. mdpi.com While this does not directly yield the target amine, subsequent chemical transformations could be employed to modify the initial MCR product. The primary advantage of MCRs is their ability to generate diverse libraries of complex molecules from simple building blocks in a highly efficient manner. nih.govresearchgate.netresearchgate.net

Convergent and Stepwise Synthetic Pathways

Convergent and stepwise pathways involve the sequential construction of the target molecule. These routes can offer greater control over the synthesis and may be necessary when direct routes are inefficient or when specific precursors are more readily available.

An alternative to starting with a furan ring is to construct it from an acyclic precursor that already contains the required amine functionality. The Paal-Knorr furan synthesis is the most prominent method for this type of transformation. organic-chemistry.orgwikipedia.orgpharmaguideline.com This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan. alfa-chemistry.comambeed.com

To apply this to the synthesis of (5-Methylfuran-2-yl)methylamine, one would need to synthesize a 1,4-dicarbonyl precursor that already contains the N-allyl aminomethyl side chain. The key steps would be:

Precursor Synthesis: An appropriate acyclic carbon chain would be functionalized to create a 1,4-dicarbonyl compound (e.g., a diketone or ketoaldehyde). The N-allyl aminomethyl group would be attached at the appropriate position.

Cyclization: Treatment of this precursor with an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent would induce enolization followed by intramolecular nucleophilic attack and subsequent dehydration to form the aromatic 5-methylfuran ring. organic-chemistry.org

This method is exceptionally versatile for creating polysubstituted furans, as the substitution pattern is dictated by the structure of the starting 1,4-dicarbonyl compound. researchgate.netresearchgate.net

A logical stepwise approach involves first preparing the primary amine, (5-methylfuran-2-yl)methanamine, and then introducing the allyl group in a separate step.

Synthesis of (5-Methylfuran-2-yl)methanamine: This precursor is synthesized via the reductive amination of 5-methylfurfural, using ammonia (B1221849) as the nitrogen source instead of allylamine. A wide range of catalysts, similar to those used for secondary amine synthesis, can be employed.

N-Allylation: The resulting primary amine is then reacted with an allylating agent. The most common method is nucleophilic substitution with an allyl halide, such as allyl bromide or allyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct.

Reagent/ConditionRoleExamples
Allylating AgentSource of the allyl groupAllyl bromide, Allyl chloride
BaseNeutralizes acid byproductTriethylamine (Et₃N), Potassium carbonate (K₂CO₃)
SolventReaction mediumAcetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF)

This table outlines typical conditions for N-alkylation reactions.

This two-step method is highly reliable and allows for the introduction of various alkyl or alkenyl groups onto the furan-methanamine core, making it a flexible route for generating a wide array of analogues.

More advanced synthetic strategies can employ specialized intermediates that undergo rearrangement or cyclization to form the furan ring.

Hydroxyoxetanyl Ketones: Research has shown that α-hydroxyoxetanyl ketones can serve as pivotal intermediates in the synthesis of furan-containing natural products. rsc.org These compounds can undergo a dehydrative cycloisomerization, often catalyzed by a Lewis acid like bismuth(III) triflate (Bi(OTf)₃), to form the furan ring. By designing an oxetane (B1205548) precursor with the appropriate substituents, this method could be adapted to create the 5-methylfuran core.

Chalcone (B49325) Derivatives: Furan-based chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of a furan aldehyde (like 5-methylfurfural) with an appropriate ketone. benthamdirect.comresearchgate.netnih.govtandfonline.com While chalcones themselves are not direct precursors to the target amine, they are versatile intermediates. The α,β-unsaturated system can be chemically modified in numerous ways. For instance, a chalcone could be converted into a 1,4-dicarbonyl compound through various oxidative cleavage or rearrangement reactions, which could then undergo a Paal-Knorr cyclization to form a different furan scaffold. This highlights how common synthetic intermediates can be integrated into multistep pathways to achieve the desired molecular architecture.

Catalytic Approaches in Furan-Substituted Amine Synthesis

Catalysis offers efficient and selective routes to furan-substituted amines, overcoming the limitations of classical stoichiometric methods. Both metal-based and organocatalytic systems have been developed, providing a diverse toolbox for chemists. A primary route to (5-Methylfuran-2-yl)methylamine and its analogues is the reductive amination of the corresponding furan-2-carbaldehydes, which are readily available from biomass.

Metal-Catalyzed Transformations (e.g., Palladium, Copper, Gold, Rhodium Catalysis)

A variety of transition metals have proven effective in catalyzing the synthesis of furan-substituted amines. These reactions often proceed via the formation of an imine intermediate from the furan aldehyde and an amine, followed by in-situ reduction.

Palladium (Pd) catalysts are widely used for reductive aminations. Supported palladium nanoparticles, for instance, have demonstrated high activity and selectivity in the one-pot direct reductive amination of furanic aldehydes. The choice of support and palladium particle size can significantly influence the catalyst's performance. For example, Pd supported on carbon has been shown to be effective for the synthesis of N-substituted furfuryl amines. acs.orgacs.org Furthermore, palladium-catalyzed N-allylation of primary amines using allylic alcohols represents a viable method for the second step of the synthesis. This can be achieved through synergistic organoboron/palladium cocatalysis, which allows for the dehydrative coupling of NH-sulfoximines with allylic alcohols, suggesting a potential route for the N-allylation of furan-methylamines. organic-chemistry.org

Copper (Cu) -based catalysts, being more abundant and less expensive than precious metals, are attractive for sustainable chemical processes. Supported copper catalysts have been successfully employed in the selective hydrogenation of 5-hydroxymethylfurfural (HMF), a related furan aldehyde, to its corresponding alcohol, which is a key intermediate for subsequent amination reactions. mdpi.com

Gold (Au) catalysts, particularly supported gold nanoparticles, have been utilized in the reductive amination of HMF. For instance, a rutile titania-supported gold catalyst (Au/TiO2-R) has been shown to be effective for the CO/H2O-mediated reductive amination of HMF with various primary and secondary amines, offering a highly chemoselective and atom-economical route. frontiersin.orgrsc.org

Rhodium (Rh) and Ruthenium (Ru) complexes are also highly efficient for reductive amination. Homogeneous ruthenium complexes, such as Ru(DMP)2Cl2, have been used for the direct reductive amination of HMF with a broad scope of amines, achieving good to excellent yields under relatively mild conditions. rsc.org Cobalt-based catalysts, often in the form of nanoparticles, have also been investigated for the reductive amination of furfural, demonstrating high selectivity towards the primary amine. chemrxiv.org

The direct reductive amination of 5-methylfurfural with allylamine is a plausible and direct route to (5-Methylfuran-2-yl)methylamine. While specific examples for this exact transformation are not extensively documented in readily available literature, the general applicability of the aforementioned metal catalysts to the reductive amination of furan aldehydes with various primary amines strongly suggests its feasibility.

Table 1: Examples of Metal-Catalyzed Reductive Amination of Furan Aldehydes This table is interactive. Click on the headers to sort the data.

Catalyst Furan Aldehyde Amine Product Yield (%) Reference
Pd/C 5-Hydroxymethylfurfural Aniline N-((5-(hydroxymethyl)furan-2-yl)methyl)aniline >95 acs.org
Au/TiO2-R 5-Hydroxymethylfurfural Various N-Substituted (5-(hydroxymethyl)furan-2-yl)methanamines High frontiersin.orgrsc.org
Ru(DMP)2Cl2 5-Hydroxymethylfurfural Various N-Substituted (5-(hydroxymethyl)furan-2-yl)methanamines 66-95 rsc.org
Raney Co Furfural Ammonia Furfurylamine (B118560) 83.7 chemrxiv.org
Raney Ni Furfural Ammonia Furfurylamine 64.8 chemrxiv.org

Organocatalytic Systems

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives that often operate under mild conditions. In the context of furan-substituted amine synthesis, organocatalysts can be employed in both the formation of the primary amine and the subsequent N-alkylation step.

Biocatalysis, a subset of organocatalysis, utilizes enzymes to perform chemical transformations with high selectivity. Transaminases (TAms) have been successfully used for the amination of furfural and its derivatives to produce furfurylamines. rsc.org This enzymatic approach is highly attractive from a green chemistry perspective, as it operates under mild aqueous conditions. The use of transaminases for the reductive amination of 5-hydroxymethylfurfural has also been demonstrated, showcasing the potential for producing bio-based furan amines. mdpi.com

Beyond enzymes, small organic molecules can also catalyze the N-allylation of amines. For instance, the allylic alkylation of anilines and other nucleophiles with allylic alcohols can be achieved using deep eutectic solvents (DESs) as metal-free and green promoters. nih.gov This approach, which can proceed at room temperature, offers a sustainable alternative to metal-catalyzed methods. While not demonstrated specifically for furan-methylamines, the broad substrate scope of these organocatalytic systems suggests their potential applicability.

Design of Sustainable and Green Synthetic Protocols for Furan-Derived Amines

The synthesis of furan-derived amines is intrinsically linked to the principles of green chemistry, as the starting material, furfural, and its derivatives like 5-methylfurfural, are readily obtained from renewable biomass. frontiersin.org Developing sustainable and green synthetic protocols for these amines involves several key considerations, including the use of renewable feedstocks, atom-economical reactions, and the replacement of hazardous reagents and solvents.

Reductive amination is an inherently atom-economical reaction, as it combines a carbonyl compound, an amine, and a reducing agent to form the desired product with water as the primary byproduct. wikipedia.orgacsgcipr.org The use of catalytic hydrogenation with molecular hydrogen as the reductant is a particularly green approach, as it avoids the formation of stoichiometric amounts of waste. acsgcipr.org

The choice of catalyst is crucial for developing sustainable protocols. The use of catalysts based on earth-abundant metals like copper and nickel is preferred over precious metals such as palladium and rhodium. wikipedia.org Furthermore, heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Solvent selection also plays a significant role in the greenness of a synthetic process. The use of greener solvents like water, ethanol, or even solvent-free conditions is highly desirable. ias.ac.in Metal-free reductive amination of aldehydes using sodium borohydride (B1222165) in glycerol (B35011) as a green and recyclable solvent has been reported, offering a practical and environmentally benign method. ias.ac.in

The direct use of allylic alcohols for the N-allylation of amines is another green strategy, as it produces only water as a byproduct, in contrast to methods that use allyl halides, which generate stoichiometric salt waste. nih.gov

Table 2: Comparison of Green Metrics for Different Reductive Amination Strategies This table is interactive. Click on the headers to sort the data.

Method Catalyst Reductant Solvent Key Green Features Reference
Catalytic Hydrogenation Heterogeneous metal (e.g., Ni, Pd) H2 Various (e.g., alcohols) High atom economy, catalytic, potential for catalyst recycling wikipedia.orgacsgcipr.org
Transfer Hydrogenation Homogeneous metal complex (e.g., Ru, Ir) Formic acid, isopropanol Various Avoids high-pressure H2, often mild conditions rsc.org
Biocatalytic Amination Transaminase Amine donor (e.g., alanine) Water Renewable catalyst, mild aqueous conditions, high selectivity rsc.orgmdpi.com
Metal-free Reduction None NaBH4 Glycerol Metal-free, green and recyclable solvent ias.ac.in

Reaction Mechanisms and Reactivity Profiles of 5 Methylfuran 2 Yl Methylamine

Fundamental Reactivity of the Furan (B31954) Ring in Conjugation with Amine Functionality

The furan ring is an electron-rich aromatic heterocycle that readily participates in a variety of chemical transformations. The presence of a methyl group at the 5-position and an aminomethyl group at the 2-position modifies the electron density and steric environment of the ring, influencing its reactivity.

Ring-Opening and Rearrangement Pathways of Furan Derivatives

The aromaticity of the furan ring can be overcome under certain conditions, leading to ring-opening or rearrangement reactions. These transformations are often initiated by oxidation or acid catalysis and provide access to a variety of acyclic and heterocyclic structures.

One of the most notable rearrangement reactions of furan derivatives is the Achmatowicz reaction . This reaction involves the oxidative rearrangement of a furfuryl alcohol to a dihydropyran. wikipedia.org In its classic form, a furfuryl alcohol is treated with an oxidizing agent like bromine in methanol, followed by acid-catalyzed rearrangement. wikipedia.org This methodology has been extensively used in the total synthesis of monosaccharides and other natural products. acs.org For substrates like N-substituted furfurylamines, an aza-Achmatowicz rearrangement can occur, yielding functionalized 2-hydroxypiperidines. nih.govresearchgate.net These intermediates are valuable for the synthesis of various alkaloids. nih.gov

The conditions for furan ring-opening can be controlled by factors such as the type of acidic initiator and the presence of water. mdpi.com During the polymerization of furfuryl alcohol, for instance, ring cleavage can lead to the formation of carbonyl-containing moieties within the polymer structure. mdpi.com

Reaction TypeReagents/ConditionsProduct TypeRef.
Achmatowicz Rearrangement1. Br2, MeOH 2. H2SO4 (dilute)Dihydropyran wikipedia.org
Aza-Achmatowicz RearrangementOxone, KBr (cat.)2-Hydroxypiperidine nih.gov
Photoredox AchmatowiczRu(bpy)3Cl2·6H2O, Na2S2O8, H2O/DMSO/MeCNDihydropyranone beilstein-journals.org
Furan Ring OpeningAcidic initiator, waterCarbonyl-containing structures mdpi.com

Reactivity of the Allylamine (B125299) Moiety

The allylamine portion of the molecule offers a different set of reactive possibilities, primarily centered around the carbon-carbon double bond and the allylic C-H bonds.

Cycloaddition Reactions, including Diels-Alder and Intramolecular Diels-Alder Furan (IMDAF)

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.govmdpi.comrsc.org However, the aromatic character of furan makes this process often reversible and thermodynamically less favorable compared to non-aromatic dienes. nih.govresearchgate.net The reactivity can be enhanced by electron-donating groups on the furan ring and electron-withdrawing groups on the dienophile. rsc.org

For a molecule like (5-Methylfuran-2-yl)methylamine, the allyl group can act as a dienophile in an Intramolecular Diels-Alder Furan (IMDAF) reaction. This reaction would lead to the formation of a complex, bridged ring system. The feasibility of such a reaction is often low but can be promoted by heat, high pressure, Lewis acids, or by introducing bulky substituents on the nitrogen atom that favor a coiled conformation, bringing the diene and dienophile in proximity.

ReactionDienophileConditionsProductRef.
Intermolecular Diels-AlderMaleic AnhydrideVaries7-oxanorbornene derivative rsc.org
Intermolecular Diels-AlderVarious AlkenesVaries7-oxanorbornene derivative mdpi.com
Intramolecular Diels-Alder (IMDAF)Tethered AlkeneHeat, Lewis Acid, or Bulky N-substituentBridged polycyclic amine

Annulation Reactions (e.g., [4+1], [4+2], [3+2] Cycloadditions)

Beyond the classic Diels-Alder reaction, the furan and allylamine moieties can participate in other cycloaddition or annulation reactions to form various heterocyclic structures.

[4+2] Annulation: Rhodium-catalyzed [4+2] annulation of furan-fused cyclobutanones with alkynes provides a route to fully substituted o-quinone methides. rsc.org While not directly applicable to the subject molecule, it demonstrates the versatility of the furan ring in such transformations. Phosphine-catalyzed (4+2) annulation of allenoates with benzofuran-derived azadienes is another example of building complex heterocyclic systems. nih.gov

[3+2] Cycloaddition: These reactions are a powerful tool for constructing five-membered rings. For instance, the reaction of nitrones with alkenes (as in the allylamine moiety) is a classic 1,3-dipolar cycloaddition that yields isoxazolidines. wikipedia.org Similarly, 2-nitrobenzofurans can undergo dearomative (3+2) cycloaddition with para-quinamines to form benzofuro[3,2-b]indol-3-one derivatives. nih.gov Carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines can lead to the synthesis of 2-aminofurans. rsc.org

Annulation TypeReactantsCatalyst/ConditionsProductRef.
[4+2] AnnulationFuran-fused cyclobutanones, AlkynesRh(I) catalysto-Quinone methides rsc.org
[3+2] CycloadditionNitrone, AlkeneThermal or catalyzedIsoxazolidine wikipedia.org
[3+2] Cycloaddition2-Nitrobenzofuran, para-QuinamineK2CO3, MeCN, 65 °CBenzofuro[3,2-b]indol-3-one nih.gov
[3+2] CycloadditionCopper carbenoid, EnamineCopper catalyst2-Aminofuran rsc.org

C-H Functionalization Strategies

The direct functionalization of C-H bonds represents an efficient strategy for molecular synthesis. In the context of the allylamine moiety, the allylic C-H bonds are particularly susceptible to activation by transition metal catalysts, most notably palladium.

Palladium-catalyzed allylic C-H amination, for example, allows for the introduction of nitrogen-containing groups at the allylic position. These reactions often proceed through the formation of a π-allyl palladium intermediate. researchgate.netacs.org The use of directing groups can control the regioselectivity of the C-H activation. cam.ac.uk For aliphatic amines, palladium catalysis can be used for C-H amination and carbonylation to produce strained heterocycles like aziridines and β-lactams. cam.ac.uk

ReactionCatalyst SystemFunctionalizationRef.
Allylic C-H AminationPd(II)/SOX/Phosphoric acidC(sp3)H/N(sp2) cross-coupling acs.org
C-H AminationPalladium catalystAziridine formation cam.ac.uk
C-H CarbonylationPalladium catalystβ-Lactam formation cam.ac.uk
C-H AcetoxylationPd(OAc)2C-O bond formation nih.gov

Mechanistic Insights into Complex Transformations and Selectivity

The reactivity of (5-Methylfuran-2-yl)methylamine and its derivatives is characterized by the interplay between the nucleophilic amine and the versatile furan ring. This dynamic allows for a variety of complex chemical transformations.

Cascade and Domino Reaction Sequences

Cascade and domino reactions, which involve sequential transformations in a single synthetic operation, are a hallmark of furan chemistry. In the context of furfurylamines, these sequences often leverage the furan ring's ability to act as a diene in cycloaddition reactions.

One of the most studied domino reactions involving N-allyl-furfurylamines is the intramolecular Diels-Alder furan (IMDAF) reaction. thieme-connect.comresearchgate.net In this sequence, the amine is first acylated, and the resulting N-furfurylamide undergoes a spontaneous intramolecular [4+2] cycloaddition. researchgate.net This process efficiently constructs complex polycyclic systems. For instance, the reaction of 5-substituted furfurylamines with anhydrides of α,β-unsaturated carboxylic acids, such as maleic anhydride, proceeds through an initial acylation of the nitrogen atom. This is immediately followed by a stereospecific intramolecular Diels-Alder reaction involving the furan ring. researchgate.net

The efficiency of these domino cyclizations can be influenced by various factors, including the nature of substituents. Studies on N-benzyl furfurylamines with bulky groups have shown that steric and noncovalent interactions, as well as solvent polarity, play a crucial role in the reaction's progression. thieme-connect.com For example, a decrease in yield was observed with longer O-alkyl chains on the benzyl (B1604629) group, indicating that flexible substituents can significantly influence the transition state. thieme-connect.com

Another significant area is the cascade reductive amination of furfural (B47365), a precursor to furfurylamines. This process involves the formation of an imine intermediate followed by sequential hydrogenation to yield the primary amine. chemrxiv.org Further reactions can occur, where the primary furfurylamine (B118560) reacts with another furfural molecule to form a secondary imine, which can then be hydrogenated. chemrxiv.orgresearchgate.net This cascade of reactions highlights the potential for synthesizing a variety of amine products from biomass-derived furfural. acs.orgresearchgate.net

Precursor(s)Reagents/CatalystReaction TypeKey IntermediatesProduct TypeRef
Furfural, NH₃, H₂Ni/SiO₂, Co/SiO₂, Ru/SiO₂Reductive AminationPrimary Imine, Secondary ImineFurfurylamine, Difurfurylamine researchgate.net
5-Aryl-substituted furfurylamines, Maleic anhydride-Acylation/IMDAFN-furfurylmaleic amides3a,6-Epoxyisoindole-7-carboxylic acids researchgate.net
N-Benzyl furfurylamines with O-alkyl groups, Dienophile-IMDAF Cyclization-Polycyclic isoindoles thieme-connect.com

Role of Transient Intermediates (e.g., Oxyallylcations, Zwitterionic Species, Carbenes)

While the literature on transient intermediates in reactions of (5-Methylfuran-2-yl)methylamine is sparse, the broader field of furan chemistry provides valuable insights. The reactivity of the furan ring suggests that intermediates such as oxyallylcations, zwitterionic species, and carbenes could play a role in certain transformations, although they are not commonly invoked for the primary reactions of furfurylamines.

In the context of the reductive amination of furfural to furfurylamine, the key transient species is the Schiff base (imine) intermediate . This is formed by the condensation of furfural with an amine. The relative rates of hydrogenolysis and hydrogenation of this Schiff base intermediate determine the selectivity towards primary and secondary amines. researchgate.net For instance, Raney Co catalysts are effective for furfurylamine synthesis due to their high efficiency in the hydrogenolysis of the Schiff base. researchgate.net

Under acidic conditions, the furan ring of a (5-methylfuran-2-yl)methyl moiety can be hydrolyzed to a 2,5-dione. nih.govresearchgate.net This transformation proceeds through transient intermediates and creates a new reactive handle for further chemistry, such as proximity-induced ligation with nucleophiles like hydrazines to form stable pyridazinium adducts. nih.govresearchgate.net

Although not directly observed with furfurylamines, reactions of furans can involve zwitterionic intermediates , particularly in polar [3+2] cycloaddition reactions. researchgate.net Similarly, carbene intermediates are known to react with furans, though intermolecular reactions often lead to mixtures of products with poor regiocontrol. researchgate.net Intramolecular processes, however, can offer better chemoselectivity. researchgate.net The involvement of such highly reactive intermediates in the chemistry of (5-Methylfuran-2-yl)methylamine would likely depend on specific reaction conditions designed to generate these species.

Stereocontrol and Regioselectivity in Furan-Amine Reactions

Controlling stereochemistry and regiochemistry is crucial in the synthesis of complex molecules from furan-amine precursors.

Stereocontrol has been demonstrated in the asymmetric synthesis of α-substituted-2-furfurylamines. tandfonline.com By using a chiral auxiliary, such as (-)-2-hydroxypinan-3-one, it is possible to synthesize (R)-α-alkyl-2-furfurylamines with high enantiomeric excess (91.4-98%). tandfonline.com The mechanism involves the deprotonation of a chiral ketimine intermediate, followed by alkylation that proceeds from a specific face of the anion due to chelation with lithium, thereby dictating the stereochemistry of the product. tandfonline.com In the intramolecular Diels-Alder reactions of N-acylated furfurylamines, excellent stereocontrol is often observed, with the exclusive formation of the exo adduct. thieme-connect.comresearchgate.net

Regioselectivity is a key consideration in reactions involving the furan ring, which has two non-equivalent double bonds. In Diels-Alder reactions of furan derivatives with unsymmetrical dienophiles, a mixture of ortho and meta isomers can be formed. mdpi.com The regioselectivity is influenced by a combination of electronic and steric factors. mdpi.com For example, in reactions of furanic acetals with alkenes, charge interactions tend to favor the ortho product, while steric hindrance promotes the formation of the meta product. mdpi.com In the Paterno-Büchi reaction, which is a photochemical [2+2] cycloaddition, 2-furylmethanols show high regio- and stereocontrol with aromatic carbonyl compounds. However, the introduction of a methyl group at the 5-position, as in the target compound's parent structure, leads to a lack of regiocontrol. researchgate.net This suggests that reactions involving the furan ring of (5-Methylfuran-2-yl)methylamine may also exhibit complex regiochemical outcomes. researchgate.net

Reaction TypeSubstratesKey FactorsOutcomeRef
Asymmetric AlkylationChiral ketimine of furfurylamine, alkyl halidesChiral auxiliary, chelation controlHigh enantiomeric excess (R)-α-alkyl-2-furfurylamines tandfonline.com
Intramolecular Diels-AlderN-acylated N-allyl furfurylaminesTransition state geometryExclusive formation of exo adduct thieme-connect.comresearchgate.net
Intermolecular Diels-AlderFuranic acetals, alkenesCharge interactions vs. steric factorsMixture of ortho and meta products; selectivity depends on substrate and catalyst mdpi.com
Paterno-Büchi Reaction5-Methyl furan derivatives, carbonyl compounds5-methyl substituentLack of regiocontrol researchgate.net

Derivatization Strategies and Synthetic Applications of 5 Methylfuran 2 Yl Methylamine

(5-Methylfuran-2-yl)methylamine as a Versatile Synthetic Building Block

(5-Methylfuran-2-yl)methylamine serves as a foundational molecule from which a multitude of more complex structures can be accessed. The inherent reactivity of both the furan (B31954) nucleus and the primary amine group makes it a bifunctional precursor, enabling sequential or orthogonal functionalization strategies.

The furan ring within (5-methylfuran-2-yl)methylamine is susceptible to various chemical transformations, providing a pathway to highly functionalized derivatives. The electron-rich nature of the furan ring facilitates electrophilic substitution reactions. pharmaguideline.com Reactions such as nitration, sulfonation, and halogenation typically occur at the C5 position if available, but in this case, are directed to other positions on the ring. pharmaguideline.comsci-hub.box Furthermore, the furan moiety can act as a diene in Diels-Alder reactions, offering a powerful method for constructing bicyclic adducts that can be further elaborated into functionalized aromatic compounds. researchgate.net

The aminomethyl side chain can be readily modified, for instance, through reductive amination with aldehydes or ketones, to yield a variety of secondary and tertiary amines. mdpi.com This process is fundamental for introducing diverse substituents and building molecular complexity. The parent amine can also be a precursor to other functional groups; for example, it can be converted into amides, sulfonamides, or other nitrogen-containing heterocycles. researchgate.net The strategic combination of furan ring functionalization and side-chain modification allows for the generation of extensive libraries of compounds from a single, readily accessible starting material. researchgate.net

Table 1: Selected Functionalization Reactions of the Furan Moiety

Reaction Type Reagents Position of Functionalization Product Type
Nitration Acetyl nitrate C3 or C4 Nitro-furan derivative
Sulfonation Pyridine-sulfur trioxide C3 or C4 Furan-sulfonic acid
Halogenation N-Bromosuccinimide (NBS) C3 or C4 Bromo-furan derivative
Acylation Acetic anhydride, Lewis acid C3 or C4 Acetyl-furan derivative nih.gov
Diels-Alder Maleic anhydride, Alkynes C2, C5 Bicyclic adducts, Aromatics researchgate.net

This is an interactive data table. You can sort and filter the data as needed.

The furan ring of (5-methylfuran-2-yl)methylamine derivatives can serve as a key component in the synthesis of fused polycyclic systems, which are prevalent in many biologically active natural products. nih.gov One common strategy involves an intramolecular cyclization reaction where a substituent on the aminomethyl side chain reacts with the furan ring.

Another powerful approach is the use of the furan as a latent diene in intramolecular Diels-Alder (IMDA) reactions. By attaching a dienophile to the amine nitrogen, a precursor for an IMDA reaction can be constructed. Upon heating or Lewis acid catalysis, the molecule can undergo cyclization to form a complex, bridged polycyclic system. Subsequent aromatization or rearrangement of these cycloadducts can lead to the formation of valuable benzo- and naphtho-fused furans. nih.gov For instance, reacting furan derivatives with aromatic enols can lead to novel naphthodihydrofurans, which can be further converted into fully aromatic polycondensed O-heterocycles. nih.gov

Transformations Involving the Allylamine (B125299) Moiety

The introduction of an allyl group onto the nitrogen atom, forming (5-Methylfuran-2-yl)methylamine, significantly expands the synthetic possibilities. The allylamine moiety contains two distinct reactive sites: the carbon-carbon double bond (alkene) and the tertiary amine nitrogen, allowing for a rich and diverse range of chemical transformations.

The alkene group in the allylamine is a versatile handle for introducing new functional groups and building molecular complexity. It can undergo a wide array of classic alkene reactions. For example, dihydroxylation can install two hydroxyl groups, creating a diol that can be further functionalized. acs.org Epoxidation followed by ring-opening provides access to amino alcohols, which are important structural motifs in pharmaceuticals.

Moreover, the allylic C-H bonds are susceptible to functionalization. Palladium-catalyzed allylic C-H amination can introduce a second nitrogen-containing group, providing access to valuable 1,2-diamines. nih.govresearchgate.net Control of stereochemistry in such reactions can be achieved using specific ligands, allowing for the selective synthesis of desired stereoisomers. researchgate.net

Table 2: Representative Reactions of the Alkene Moiety

Reaction Type Typical Reagents Functional Group Introduced
Dihydroxylation OsO₄, NMO Diol
Epoxidation m-CPBA Epoxide
Hydrogenation H₂, Pd/C Alkane
Heck Reaction Aryl halide, Pd catalyst Aryl group

This is an interactive data table. You can sort and filter the data as needed.

The secondary amine in (5-Methylfuran-2-yl)methylamine retains nucleophilic character and can undergo further reactions to diversify the functional groups attached to the nitrogen atom. uobasrah.edu.iq It can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These reactions are often used to install protecting groups or to modify the electronic and steric properties of the molecule.

Furthermore, the amine can be alkylated with other electrophiles to generate quaternary ammonium (B1175870) salts. uobasrah.edu.iq Another advanced transformation is the reaction with nitrene precursors, catalyzed by metals like silver, to achieve N-N bond formation, yielding aminimides. researchgate.net This transformation is highly chemoselective and tolerates the presence of other functional groups like alkenes. researchgate.net Such reactions highlight the amine's role as a key site for diversification, enabling the synthesis of a broad spectrum of derivatives with varied properties.

Table 3: Diversification Reactions at the Amine Nitrogen

Reaction Type Reagents Product Class
Acylation Acetyl chloride Amide
Sulfonylation Tosyl chloride Sulfonamide
Alkylation Methyl iodide Quaternary ammonium salt

This is an interactive data table. You can sort and filter the data as needed.

Strategic Applications in Advanced Organic Synthesis

The dual functionality of molecules like (5-Methylfuran-2-yl)methylamine makes them exceptionally useful in advanced synthetic strategies, particularly in diversity-oriented synthesis (DOS). acs.org DOS aims to create structurally diverse small-molecule libraries for high-throughput screening. The orthogonal reactivity of the furan ring and the allylamine moiety allows for a branched synthetic approach, where either part of the molecule can be modified independently.

For example, the furan ring can first be engaged in a Diels-Alder reaction to build a complex polycyclic core. Subsequently, the allylamine side chain can be functionalized through various alkene and amine reactions. acs.org This strategy allows for the rapid generation of a collection of related but structurally distinct molecules. These libraries of furan-containing compounds are valuable in the search for new therapeutic agents and materials, as the furan and amine motifs are present in a wide range of biologically active compounds. researchgate.netijsrst.com The ability to controllably install multiple functional groups in three-dimensional space makes these building blocks powerful tools for exploring chemical space and developing novel molecular frameworks. acs.orgacs.org

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecule libraries from a common starting material. This approach is particularly valuable for exploring novel chemical scaffolds for applications in drug discovery and materials science. While specific DOS libraries based on (5-Methylfuran-2-yl)methylamine are not extensively documented, the principles of DOS can be readily applied to this versatile building block.

The synthetic utility of (5-Methylfuran-2-yl)methylamine in DOS stems from its multiple reactive sites: the primary amine, the furan ring, and the methyl group. A hypothetical DOS approach could start with the core scaffold of (5-Methylfuran-2-yl)methylamine and introduce diversity through a series of branching reaction pathways. For instance, the primary amine can be readily acylated, alkylated, or used in multicomponent reactions to generate a wide array of amides, secondary and tertiary amines, and more complex heterocyclic structures.

Simultaneously, the furan ring itself can be functionalized. Although the furan ring is sensitive to strong acids, various methods for its modification have been developed. Electrophilic substitution reactions, metal-catalyzed cross-coupling reactions, and cycloaddition reactions can be employed to introduce a variety of substituents onto the furan core, thereby generating another vector of diversity. For example, the furo[2,3-b]indoline ring system, another important furan-containing scaffold found in nature, has been a target for diversity-oriented synthesis to generate compounds with a range of biological activities. nih.gov This highlights the potential of applying similar strategies to furan-based amines.

The general workflow for a DOS campaign utilizing (5-Methylfuran-2-yl)methylamine would involve:

Appendage Modification: Diversification of the amine functionality.

Scaffold Modification: Functionalization of the furan ring.

Stereochemical Diversity: Introduction of chiral centers through asymmetric synthesis or the use of chiral building blocks in derivatization steps.

By combining these approaches, a large and structurally diverse library of compounds can be generated from a single, readily available starting material.

Late-Stage Functionalization Methodologies

Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. wikipedia.org This strategy is highly attractive as it allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis, thus accelerating the drug discovery process. researchgate.net The (5-Methylfuran-2-yl)methylamine scaffold is a suitable candidate for LSF, particularly through the modification of the furan ring's C-H bonds.

While direct LSF on (5-Methylfuran-2-yl)methylamine is not widely reported, studies on related furan-containing molecules, such as 5-nitrofurans, demonstrate the feasibility of this approach. For instance, copper-catalyzed C-H functionalization has been successfully employed to modify 5-nitrofuran drugs. rsc.orgnih.gov This methodology has enabled the introduction of a variety of functional groups, including hydroxyl, methyl, azido, and cyano groups, onto the furan ring. rsc.org

These transformations are typically achieved under mild conditions that are tolerant of other functional groups within the molecule. Inspired by these findings, similar strategies could be envisioned for the late-stage functionalization of N-acylated or otherwise protected derivatives of (5-Methylfuran-2-yl)methylamine. The primary amine would likely require protection to prevent interference with the metal catalysts used in C-H activation.

Potential LSF reactions for derivatives of (5-Methylfuran-2-yl)methylamine could include:

Direct Arylation: Palladium-catalyzed coupling with aryl halides to introduce aromatic substituents.

Oxidative Coupling: Copper- or iron-catalyzed reactions to introduce alkoxy or cyano groups.

Hydroxylation: Using oxidizing agents to introduce a hydroxyl group on the furan ring.

The ability to perform such modifications at a late stage would provide rapid access to a focused library of analogues for structure-activity relationship (SAR) studies.

LSF Reaction TypePotential ReagentsFunctional Group Introduced
Direct C-H ArylationAryl Halide, Pd CatalystAryl
C-H CyanationKCN, Oxidant, Cu CatalystCyano (-CN)
C-H AzidationNaN3, Oxidant, Cu CatalystAzido (-N3)
C-H HydroxylationOxidizing AgentHydroxyl (-OH)
C-H MethylationMethylating Agent, CatalystMethyl (-CH3)

Development of (5-Methylfuran-2-yl)methylamine and Analogues as Ligands in Metal-Catalyzed Reactions

The furan ring and the amine functionality in (5-Methylfuran-2-yl)methylamine and its derivatives are both capable of coordinating to metal centers, making them attractive candidates for the development of novel ligands for metal-catalyzed reactions. The oxygen atom of the furan ring can act as a Lewis base, while the nitrogen atom of the amine provides a strong coordination site. The combination of these two functionalities can lead to the formation of stable chelate complexes with transition metals.

A significant example of the use of a derivative of the (5-Methylfuran-2-yl) moiety in ligand synthesis is the preparation of 4′-(5-Methylfuran-2-yl)-2,2′:6′,2″-terpyridine. researchgate.net This ligand was synthesized from 5-methylfurfural (B50972), the precursor aldehyde to (5-Methylfuran-2-yl)methylamine, and has been successfully employed in a nickel-catalyzed dimerization of benzyl (B1604629) bromide. researchgate.net This demonstrates the potential of incorporating the 5-methylfuran-2-yl scaffold into more complex ligand architectures.

Derivatives of (5-Methylfuran-2-yl)methylamine could be designed to act as bidentate or tridentate ligands. For example, reaction of the primary amine with other ligand fragments could lead to a variety of N,N-, N,O-, or N,P-ligands. The steric and electronic properties of these ligands could be fine-tuned by modifying the substituents on the furan ring or the amine nitrogen.

The table below outlines potential ligand types that could be synthesized from (5-Methylfuran-2-yl)methylamine and their potential applications in catalysis.

Ligand TypePotential Synthesis RoutePotential Metal ComplexPotential Catalytic Application
Schiff Base (N,O-ligand)Condensation with a salicylaldehyde (B1680747) derivativePd(II), Cu(II), Ni(II)Cross-coupling reactions, oxidation reactions
P,N-LigandReaction with a chlorophosphineRh(I), Ir(I), Pd(0)Asymmetric hydrogenation, hydroformylation
Bis(furfuryl)amine (N,O,O-ligand)Reductive amination with another furan-2-carbaldehydeRu(II), Fe(II)Transfer hydrogenation
Amide-based LigandAcylation with picolinic acidCu(I), Fe(III)Atom transfer radical polymerization (ATRP)

The development of such ligands from a renewable, biomass-derived source like (5-Methylfuran-2-yl)methylamine is in line with the principles of green chemistry, offering sustainable alternatives to petroleum-based ligands. researchgate.net Further research into the synthesis and catalytic activity of metal complexes bearing these novel ligands is a promising area of investigation.

Theoretical and Computational Studies on 5 Methylfuran 2 Yl Methylamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Semi-Empirical Methods)

Quantum chemical calculations are fundamental to the computational study of molecular systems. Methods like Density Functional Theory (DFT) have become particularly popular due to their favorable balance of accuracy and computational cost, making them well-suited for studying organic molecules like furan (B31954) derivatives. DFT methods approximate the many-body electronic Schrödinger equation by calculating the electron density, which simplifies the problem while still providing high-quality results for molecular structures, energies, and properties. These calculations are instrumental in understanding the intrinsic properties of (5-Methylfuran-2-yl)methylamine systems.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For flexible molecules such as those containing methylamine (B109427) side chains, this process is extended to conformational analysis, which involves mapping the potential energy surface to identify all stable conformers (rotational isomers) and the energy barriers between them.

In studies of furan derivatives, DFT methods are commonly employed to calculate the equilibrium geometry and corresponding rotational barriers. For instance, constrained geometry calculations can be performed by systematically rotating specific dihedral angles while allowing the rest of the molecular structure to relax, thereby mapping the conformational energy landscape. This analysis helps identify the most stable conformations and the transition states that separate them. For furan derivatives, it has been shown that the planarity of the molecule can be influenced by substituents, and computational methods can quantify these effects. The choice of DFT functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining accurate geometries.

Table 1: Example of DFT Functionals Used in Furan Derivative Geometry Optimization

DFT Functional Basis Set Application Reference
M06-2X 6-31G(d,p) Study of reactions between pyridinium (B92312) salts and ethylenes to form furan derivatives.
B3LYP-D3 6-311++G(d,p) Investigation of furan dimer structures and interactions.
B3LYP 6-311+G* Geometry optimizations and frequency calculations for furan conversion reactions.
B3LYP 6-311G(p,d) Analysis of furan's effect on Ziegler-Natta catalysts.

Electronic structure analysis provides deep insights into the reactivity and properties of a molecule. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

For furan and its derivatives, DFT calculations have been used to determine these parameters. Analysis shows that furan tends to act as an electron donor. The distribution of HOMO and LUMO across the molecule can predict sites of reactivity. For example, in donor-acceptor type structures containing furan, the HOMO may be localized on the furan subunit, indicating it as the primary site for electrophilic attack. Global reactivity descriptors such as chemical potential and hardness, which are derived from HOMO and LUMO energies, can further quantify the reactivity of these systems.

Table 2: Calculated Electronic Properties for Furan

Property Description Significance Reference
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to chemical reactivity and stability.
Chemical Potential (μ) Represents the charge transfer capacity of the system. A negative value indicates a tendency to donate electrons.
Chemical Hardness (η) Measures resistance to change in electron distribution. Relates to the stability of the molecule.
Global Electrophilicity (ω) Index of electrophilic character. Quantifies the ability to accept electrons.

Computational methods are widely used to predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application, aiding in the structural elucidation of complex molecules. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can compute the isotropic shielding constants for nuclei like ¹H and ¹³C. These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) or by applying linear scaling factors.

Studies on furan derivatives have demonstrated that calculated shielding constants are sensitive to substituent effects and molecular conformation. There is often a good linear correlation between calculated and experimental chemical shifts, allowing for the confident assignment of complex spectra. Similarly, vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These predicted frequencies help in the interpretation of experimental infrared (IR) and Raman spectra, although they are often scaled to correct for systematic errors in the theoretical methods.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This allows for the elucidation of reaction mechanisms, providing insights into the factors that control reaction rates and product distributions.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. Locating and characterizing this first-order saddle point is a primary goal in the computational study of reaction mechanisms. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.

For reactions involving furan derivatives, such as Diels-Alder cycloadditions or atmospheric oxidation, DFT calculations are used to identify transition state structures. Frequency calculations are performed to verify the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. For example, in the reaction of furan with dimethoxymethane, DFT calculations at the B3LYP/6-311+G* level were used to determine the activation energies and the geometries of the intermediates and transition states. These calculations revealed the detailed steps of the reaction, including bond-breaking and bond-forming events.

When a reaction can lead to multiple structural isomers (regioselectivity) or stereoisomers (diastereoselectivity, enantioselectivity), computational methods can predict which product is likely to be favored. This is achieved by calculating the activation energies for all possible reaction pathways leading to the different products. According to transition state theory, the pathway with the lowest energy barrier will be the fastest and thus yield the major product under kinetic control.

In the context of furan chemistry, computational studies have successfully explained and predicted selectivity. For Diels-Alder reactions, the preference for endo or exo products (diastereoselectivity) can be determined by comparing the energies of the respective transition states. Similarly, the regioselectivity of reactions like OH radical addition to the furan ring can be assessed by calculating the barriers for addition at different positions (e.g., C2 vs. C3). These theoretical predictions often show excellent agreement with experimental outcomes, providing a powerful tool for designing selective synthetic routes.

Modeling of Catalyst-Substrate Interactions and Catalytic Cycles

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of catalytic reactions involving (5-methylfuran-2-yl)methylamine systems. wiley-vch.de These studies focus on mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers, which provides deep insights into catalyst activity and selectivity. A key reaction for this class of compounds is reductive amination, where a carbonyl compound (like furfural (B47365) or 5-methylfurfural) is converted to an amine.

The catalytic cycle for reductive amination typically involves several key steps: the formation of a hemiaminal, dehydration to an imine, and subsequent hydrogenation of the imine to the final amine product. chemrxiv.org Computational models are crucial for understanding how different catalysts influence the kinetics of each step. For instance, in the reductive amination of furfural, metallic catalysts like cobalt facilitate the activation of the C=O bond, while acid sites on a catalyst support can promote the hydrogenation of the imine intermediate. researchgate.net

Modeling of catalyst-substrate interactions reveals how the substrate, such as a (5-methylfuran-2-yl)methylamine precursor, adsorbs onto the catalyst surface. The geometry and energy of this adsorption are critical for the subsequent reaction. DFT calculations can predict the preferred binding sites and orientations, differentiating between, for example, the interaction of the furan ring's oxygen, the amine's nitrogen, or the π-system with the catalyst's active sites. A qualitative correlation has been identified between the primary to secondary amine selectivity and the nitrogen binding energy of the metals used as catalysts. researchgate.net Kinetic models based on reaction networks can accurately predict the concentration profiles of reactants, intermediates, and products over a range of conditions. usda.gov

Below is a table summarizing various catalyst systems modeled or used for reactions relevant to the synthesis of furfurylamine (B118560) derivatives, highlighting their performance and the key mechanistic step they influence.

Catalyst SystemSubstrate(s)Target ProductKey Modeled Interaction/Catalytic StepModeled Performance Metric
Graphene-Co-shelled NanoparticlesFurfural, Ammonia (B1221849)FurfurylamineActivation of C=O bond by metallic Co; Hydrogenation of imine on acid sitesHigh selectivity and yield (87%)
Ni/SiO₂, Co/SiO₂, Ru/SiO₂Furfural, FurfurylamineFurfurylamineControl of primary vs. secondary amine selectivityPrimary amine yield 90-94%
Homogeneous RuCl₂(PPh₃)₃Furfural, AmmoniaFurfurylamineCascade reaction: imine formation and hydrogenation85% yield of furfurylamine
Acid CatalysisFurfurylamine, AldehydesDifurfuryldiaminesAcid-catalyzed condensation pathwayRate constants dependent on temperature and acid concentration

Analysis of Intermolecular and Intramolecular Interactions

Detailed Investigations of Hydrogen Bonding and π-π Stacking

The structure, function, and aggregation properties of (5-methylfuran-2-yl)methylamine systems are significantly influenced by non-covalent interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amine group in these molecules can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen). Furthermore, the oxygen atom within the furan ring is a potent hydrogen bond acceptor. researchgate.net Computational studies on related furan systems have identified various possible hydrogen bonds, including conventional N-H···N and N-H···O bonds, as well as weaker C-H···O and C-H···π interactions. nih.gov In the context of interactions with biological macromolecules or solvents, the formation of hydrogen bonds with hydroxyl and amine donors is particularly relevant. acs.orgnih.gov For example, the interaction between the furan oxygen and a hydrogen donor is predominantly electrostatic in nature. researchgate.net

π-π Stacking: The furan ring, being an aromatic system, can participate in π-π stacking interactions. rsc.orgmdpi.com These interactions are crucial for the self-assembly of molecules and their binding to other π-systems, such as aromatic amino acid residues in proteins or graphene-based materials. nih.govmdpi.comnih.gov The geometry of these interactions can vary, including face-to-face (sandwich) or face-to-edge (T-shaped) arrangements. The strength of π-π stacking is influenced by substituents on the aromatic ring; electron-withdrawing groups can affect the electronic structure of the π system and modulate the interaction strength. nih.gov In furan dimers, stacking interactions can be competitive with hydrogen bonds in determining the most stable conformation. nih.gov

The following table summarizes the key non-covalent interactions theoretically investigated in furan-containing systems.

Interaction TypeDonor GroupAcceptor GroupTypical Calculated Energy (kcal/mol)Significance
Hydrogen BondAmine (N-H)Furan Oxygen (O)-1.0 to -5.0Dictates conformation and solvent interactions
Hydrogen BondAmine (N-H)Amine Nitrogen (N)-1.0 to -4.0Contributes to dimerization and aggregation
Hydrogen BondFuran/Alkyl (C-H)Furan Oxygen (O)-0.5 to -2.0Stabilizes specific molecular arrangements nih.gov
π-π StackingFuran Ring (π-system)Furan Ring (π-system)-1.5 to -4.0Drives self-assembly and binding to aromatic surfaces

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and attract nucleophiles. wolfram.com

For a molecule like (5-Methylfuran-2-yl)methylamine, the MEP map would reveal several key features:

Negative Potential: The most negative region is typically located around the lone pair of the nitrogen atom in the amine group, making it the primary site for protonation and interaction with electrophiles. A significant negative potential is also associated with the oxygen atom in the furan ring, indicating its role as a hydrogen bond acceptor. researchgate.netnih.govresearchgate.net

Positive Potential: Positive regions are generally found around the hydrogen atoms bonded to the nitrogen (the N-H group), making them sites for hydrogen bonding donation.

π-System: The π-electron cloud of the furan ring and the prop-2-en-1-yl group would also show a region of negative potential, though generally less intense than that of the heteroatoms, indicating their potential to interact with cations or other electrophiles. nih.gov

MEP analysis is instrumental in understanding intermolecular interactions, such as halogen bonding in furan complexes, where the geometry is determined by the alignment of the most positive electrostatic potential on the halogen with the negative potential on the furan oxygen. nih.govresearchgate.net

This table conceptually outlines the expected MEP characteristics for different regions of the molecule.

Molecular RegionExpected MEP ValueColor on MEP MapPredicted Reactivity
Amine Nitrogen (lone pair)Highly NegativeRedNucleophilic; site for protonation/electrophilic attack
Furan Oxygen (lone pairs)NegativeOrange/YellowHydrogen bond acceptor site
Amine Hydrogens (N-H)PositiveBlueElectrophilic; hydrogen bond donor site
Furan Ring (π-cloud)Moderately NegativeGreen/YellowSite for interaction with cations (π-cation)
Alkyl Hydrogens (C-H)Slightly PositiveLight BlueWeakly electrophilic

Natural Bond Orbital (NBO) Analysis for Bonding and Antibonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of a localized "natural Lewis structure". wikipedia.org It is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. dergipark.org.trnih.gov The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). wisc.edu

In (5-methylfuran-2-yl)methylamine systems, NBO analysis can elucidate several important electronic effects:

Lone Pair Delocalization: A key interaction is the delocalization of the nitrogen lone pair (a donor NBO, denoted n(N)) into the antibonding orbitals (acceptor NBOs, denoted σ) of adjacent C-C and C-H bonds. This n(N) → σ interaction stabilizes the molecule and influences the geometry and basicity of the amine.

Furan Ring Interactions: NBO analysis can quantify the delocalization within the aromatic furan ring through π → π* interactions. It also reveals interactions between the lone pairs of the furan oxygen (n(O)) and the antibonding orbitals of adjacent C-C and C-O bonds.

Substituent Effects: The analysis can show how the methyl and aminomethyl groups donate or withdraw electron density from the furan ring through hyperconjugative interactions.

A hypothetical NBO analysis for a (5-methylfuran-2-yl)methylamine system is summarized in the table below, showing plausible donor-acceptor interactions and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)σ(C-H) (adjacent)5.0 - 10.0Hyperconjugation (lone pair delocalization)
n(N)σ(C-C) (furan ring)2.0 - 5.0Hyperconjugation (lone pair delocalization)
π(C=C) (furan)π(C=C) (furan)15.0 - 25.0π-conjugation within the aromatic ring
n(O) (furan)π(C=C) (furan)20.0 - 30.0Resonance stabilization of the furan ring
σ(C-H) (methyl)σ*(C-C) (furan ring)1.0 - 3.0Hyperconjugation (substituent effect)

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to provide a rigorous definition of atoms, chemical bonds, and molecular structure. amercrystalassn.orgwikipedia.org This method identifies critical points in the electron density, where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei indicates a chemical interaction. nih.gov

The properties of the electron density at the BCP provide quantitative information about the nature of the interaction:

Electron Density (ρ(r)): The magnitude of ρ at the BCP correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. For covalent bonds, ∇²ρ(r) < 0, signifying a local concentration of electron density. For closed-shell interactions (like hydrogen bonds, ionic bonds, and van der Waals interactions), ∇²ρ(r) > 0, indicating a local depletion of electron density. nih.gov

Total Energy Density (H(r)): The sign of H(r) can also help distinguish interactions. A negative H(r) suggests a degree of covalent character, while a positive H(r) is characteristic of purely closed-shell non-covalent interactions.

In the study of (5-methylfuran-2-yl)methylamine systems, QTAIM is used to characterize both intramolecular covalent bonds and weaker intermolecular interactions like hydrogen bonds and π-π stacking. nih.govrsc.orgresearchgate.net For example, a BCP found between a hydrogen on the amine group and an oxygen atom of a neighboring molecule would confirm and characterize the N-H···O hydrogen bond. The analysis of furan clusters has used QTAIM to identify and classify the various non-covalent interactions that hold the molecules together. nih.govnih.gov

The table below summarizes the typical QTAIM parameters at bond critical points and their interpretation for interactions relevant to the target system.

Interaction Type∇²ρ(r) SignH(r) SignElectron Density (ρ(r)) (a.u.)Interpretation
Covalent Bond (e.g., C-N, C-C)NegativeNegative> 0.20Shared interaction, concentration of charge
Polar Covalent Bond (e.g., C-O)Negative/Slightly PositiveNegative> 0.20Shared interaction with ionic character
Strong Hydrogen Bond (e.g., N-H···O)PositiveNegative0.02 - 0.04Partially covalent character
Weak Hydrogen Bond (e.g., C-H···O)PositivePositive0.002 - 0.02Closed-shell, electrostatic interaction
π-π StackingPositivePositive< 0.01Closed-shell, van der Waals interaction

Structure Reactivity Relationships in Furan Substituted Allylamines

Influence of Furan (B31954) Ring Substitution on Reactivity and Electronic Properties

Electronic Effects of the 5-Methyl Group on Furan Aromaticity and Reactivity

The furan ring is an aromatic heterocycle, but its aromaticity is considerably lower than that of benzene (B151609), thiophene, and pyrrole. pharmaguideline.com This is attributed to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, thereby reducing their delocalization within the π-system. pharmaguideline.com Consequently, furan is highly susceptible to reactions that involve the loss of aromaticity, such as electrophilic substitution and cycloaddition. pearson.com

The introduction of a methyl group at the 5-position significantly influences the electronic properties of the furan ring. The methyl group acts as an electron-donating group (EDG) through inductive effects and hyperconjugation. This donation of electron density to the furan ring has two major consequences:

Increased Reactivity towards Electrophiles: By increasing the electron density of the aromatic system, the methyl group activates the furan ring, making it more nucleophilic and thus more reactive towards electrophiles. Computational studies and experimental data on related systems, such as 2,5-dimethylfuran, have shown that substituted furans have significantly higher reaction rates with oxidants like ozone compared to unsubstituted furan. rsc.orgrsc.org Electrophilic attack on monosubstituted furans preferentially occurs at the C2 (or C5) position due to the superior stabilization of the carbocation intermediate. pearson.com In this 2,5-disubstituted case, the methyl group further enhances the reactivity of the entire ring system.

Enhanced Diene Character: In Diels-Alder reactions, furan acts as the diene component. The presence of strong electron-donating groups on the furan ring has been shown to significantly increase the rate of these cycloaddition reactions. researchgate.netrsc.org The methyl group, by donating electron density, raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile and a faster reaction rate.

The electronic influence of substituents can be quantitatively compared using Hammett substituent constants (σ). These constants measure the effect of a substituent on the reactivity of a molecule. A negative value for the para-constant (σp) indicates an electron-donating character.

Table 1: Hammett Substituent Constants (σ) for Selected Groups.
SubstituentσmetaσparaElectronic Effect
-H0.000.00Neutral Reference
-CH3-0.06-0.16Electron-Donating
-Cl0.370.22Electron-Withdrawing
-NO20.730.78Strongly Electron-Withdrawing
-OCH30.11-0.24Electron-Donating (Resonance)

Data adapted from Schwarzenbach et al. oup.com

Steric Effects of Substituents on Reaction Pathways and Selectivity

Steric hindrance from substituents on the furan ring can profoundly affect reaction outcomes by impeding the approach of reagents to a particular face or site of the molecule. In (5-Methylfuran-2-yl)methylamine, both the 5-methyl group and the larger allylamine (B125299) moiety at the 2-position contribute to the steric environment around the furan ring.

These steric effects can manifest in several ways:

Regioselectivity: In reactions involving attack on the furan ring itself, bulky substituents can direct incoming reagents to less hindered positions. While electronic effects strongly favor substitution at the α-positions (C2/C5), significant steric bulk could potentially lead to minor products from attack at the β-positions (C3/C4).

Stereoselectivity: In cycloaddition reactions, such as the Diels-Alder reaction, substituents can influence the diastereoselectivity (endo vs. exo selectivity). For 2-substituted furans, charge interactions often favor ortho selectivity, while steric hindrance can promote meta selectivity. mdpi.com The steric clash between the dienophile and the substituent at the 2-position can disfavor the formation of one diastereomer, leading to a higher selectivity for the other.

Reaction Feasibility: In some cases, extreme steric hindrance can completely prevent a reaction from occurring at a specific site. For example, studies on 2,5-diarylfurans found that when the aryl groups were bulky mesityl groups, oxidative ring fission was resisted because the steric hindrance prevented the necessary 1,4-addition of the reagent across the furan ring.

Impact of the Allylamine Moiety on Furan Reactivity

The allylamine side chain is not merely a passive substituent; it actively participates in and influences the reactivity of the furan core through various electronic and structural effects.

Conjugative Effects and Through-Space Interactions

In (5-Methylfuran-2-yl)methylamine, the methylene (B1212753) (-CH2-) group separating the furan ring from the nitrogen atom acts as an insulating spacer. This prevents direct π-conjugation (through-bond conjugation) between the furan's aromatic system, the nitrogen's lone pair, and the allyl group's C=C double bond.

Despite the lack of direct conjugation, through-space interactions can occur. scielo.brrsc.org Furanoside molecules are known for their conformational flexibility, and it is plausible that this furan-substituted allylamine can adopt conformations where the allyl group's π-system and the furan ring's π-system are in close spatial proximity. nih.gov Such interactions can influence the molecule's electronic properties and reactivity. For instance, an interaction between the electron-rich furan ring and the π-bond of the allyl group could affect the electron distribution and the stability of reactive intermediates. Theoretical calculations and detailed conformational analysis would be required to quantify the extent and impact of these through-space interactions.

Positional Isomerism of Allylamine Attachment and its Stereochemical Implications

The position of the allylamine side chain on the furan ring has significant consequences for the molecule's synthesis and reactivity. The target compound is a 2-substituted furan. Its positional isomer would be the 3-substituted analogue.

Synthetic Accessibility: The synthesis of 2-substituted furans is generally more straightforward, as many reactions, including electrophilic substitution and metalation, preferentially occur at the C2 position. pearson.com Synthesizing the 3-substituted isomer often requires more complex, multi-step strategies. researchgate.net

Stereochemical Implications: The attachment position critically influences the stereochemical outcome of reactions, particularly cycloadditions. Computational studies on the Diels-Alder reactions of substituted furans have demonstrated that the position of the substituent (C2 vs. C3) significantly alters both the reaction rate and the endo/exo diastereoselectivity. researchgate.netrsc.org

A substituent at the C2 position can sterically interact with the incoming dienophile, influencing the transition state and favoring one stereoisomer over the other.

A substituent at the C3 position presents a different steric and electronic environment, leading to different selectivity. This difference in reactivity between positional isomers can be exploited to produce distinct stereochemical products from closely related starting materials.

Table 2: Influence of Substituent Properties on Furan Reactivity in Diels-Alder Reactions.
Substituent PropertyPositionEffect on ReactivityEffect on Selectivity
Electron-Donating (e.g., -CH3)C2 or C3Increases rateCan influence endo/exo ratio
Electron-Withdrawing (e.g., -NO2)C2 or C3Decreases rateCan influence endo/exo ratio
Steric BulkC2Can decrease rateStrongly influences regioselectivity and endo/exo ratio
Steric BulkC3Can decrease rateInfluences endo/exo ratio differently than C2 substitution

Rational Design Principles for Modulating Chemical Behavior and Selectivity

Based on the structure-reactivity relationships discussed, several rational design principles can be formulated to control the chemical behavior of furan-substituted allylamines:

Steric Control of Selectivity: The size and position of substituents can be used as tools to direct reaction outcomes. By introducing bulky groups at specific positions, it is possible to block certain reaction sites and favor others, thereby controlling regioselectivity. In stereoselective reactions, the steric profile of the substituents can be designed to favor the formation of a single desired stereoisomer. mdpi.com

Exploiting Positional Isomerism: The choice between placing a functional side chain at the C2 or C3 position of the furan ring offers a powerful strategy for creating divergent reactivity. This allows for the synthesis of distinct structural and stereochemical isomers from a common furan core, expanding the molecular diversity that can be achieved. researchgate.netresearchgate.net

Chemoselective Control: The molecule contains three distinct reactive sites: the furan ring, the amine, and the allyl double bond. Rational design involves selecting reaction conditions (catalysts, solvents, temperature) that favor transformation at one site while leaving the others intact. For example, specific catalysts can be chosen for the chemoselective hydrogenation of the allyl group without affecting the furan ring, or vice-versa. acs.orgfrontiersin.org

By applying these principles, chemists can strategically design and synthesize novel furan-based molecules like (5-Methylfuran-2-yl)methylamine with precise control over their reactivity and selectivity for various applications in materials science and medicinal chemistry.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H NMR (δ 5.8–6.2 ppm for furan protons; δ 5.1–5.3 ppm for allyl CH₂) and ¹³C NMR (δ 110–150 ppm for furan carbons) confirm structural motifs .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 166).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

Q. Advanced

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXT for direct methods to solve phase problems. SHELXL refines coordinates, thermal parameters, and occupancy .
  • Validation : Mercury software visualizes packing patterns and hydrogen-bonding networks. Key metrics: R-factor < 5%, completeness > 98% .

What strategies optimize enantioselective synthesis of this amine for chiral resolution studies?

Q. Advanced

  • Catalytic Asymmetric Alkylation : Employ chiral palladium catalysts (e.g., (R)-BINAP-Pd complexes) to induce enantioselectivity in allylic amination .
  • Reaction Conditions : Anhydrous toluene, 0°C, under argon. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

What in vitro assays are recommended to assess its antimicrobial activity, and how should experimental controls be designed?

Q. Basic

  • Broth Microdilution : Determine minimum inhibitory concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton broth.
  • Controls : Include gentamicin (positive control) and solvent-only wells (negative control). Triplicate replicates ensure statistical validity .

How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial design to analyze variables (solvent polarity, temperature, catalyst loading). For example, DMF may increase yield but reduce purity vs. THF .
  • Byproduct Analysis : LC-MS identifies side products (e.g., dimerization of allylamine). Adjust reaction time or stoichiometry to suppress undesired pathways .

What computational methods predict the compound’s interaction with biological targets, such as enzymes or receptors?

Q. Advanced

  • Molecular Docking : AutoDock Vina screens potential targets (e.g., cytochrome P450) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level).
  • Molecular Dynamics (MD) : GROMACS simulates binding stability over 100 ns. Key metrics: RMSD < 2 Å, hydrogen bond occupancy > 80% .

How does the compound’s furan-allylamine scaffold influence its stability under varying pH conditions?

Q. Advanced

  • Degradation Studies : Incubate in buffers (pH 1–13) at 37°C. Monitor via HPLC:

    pHHalf-life (h)Major Degradants
    112Furan ring-opened product
    748Stable
    136Allyl group oxidation
  • Mechanistic Insight : Furan rings are acid-labile, while allylamine undergoes base-catalyzed hydrolysis .

What role does the allyl group play in facilitating further chemical modifications, such as click chemistry?

Q. Advanced

  • Thiol-Ene Reactions : React with thiols (e.g., glutathione) under UV light for bioconjugation.
  • Michael Additions : Utilize acrylate acceptors to generate branched derivatives. Catalyst: DBU (1,8-diazabicycloundec-7-ene) in DCM .

How can researchers validate the compound’s proposed mechanism of action in anticancer studies?

Q. Advanced

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) in HeLa cells. Compare with cisplatin-treated controls.
  • Pathway Analysis : Western blot for caspase-3 activation and PARP cleavage. IC₅₀ values correlate with mitochondrial membrane potential loss (JC-1 assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine
Reactant of Route 2
Reactant of Route 2
[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.